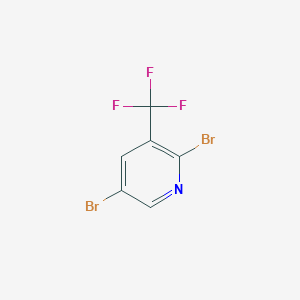
2,5-Dibromo-3-(trifluoromethyl)pyridine
Descripción general
Descripción
2,5-Dibromo-3-(trifluoromethyl)pyridine is a chemical compound with the molecular formula C6H2Br2F3N . It has a molecular weight of 304.89 g/mol . The compound is typically stored in an inert atmosphere at temperatures between 2-8°C .
Synthesis Analysis
The synthesis of trifluoromethylpyridines, including 2,5-Dibromo-3-(trifluoromethyl)pyridine, is a key structural motif in active agrochemical and pharmaceutical ingredients . The introduction of 5-(trifluoromethyl)pyridine-2-sulfonyl chloride, prepared from 2,5-CTF, is achieved in the final synthesis step .Molecular Structure Analysis
The InChI code for 2,5-Dibromo-3-(trifluoromethyl)pyridine is 1S/C6H2Br2F3N/c7-3-1-4(6(9,10)11)5(8)12-2-3/h1-2H . The compound has a topological polar surface area of 12.9 Ų and contains 12 heavy atoms .Chemical Reactions Analysis
The compound is used as a substrate in a palladium-catalyzed α-arylation of a Refomatsky reagent . It is also used in the protection of crops from pests .Physical And Chemical Properties Analysis
2,5-Dibromo-3-(trifluoromethyl)pyridine has a molecular weight of 304.89 g/mol . It has a XLogP3-AA value of 3.5, indicating its lipophilicity . The compound has no hydrogen bond donors, four hydrogen bond acceptors, and no rotatable bonds .Aplicaciones Científicas De Investigación
Agrochemical Industry
2,5-Dibromo-3-(trifluoromethyl)pyridine: is a key structural motif in the synthesis of agrochemicals. Its derivatives are primarily used for the protection of crops from pests . The introduction of the trifluoromethyl group into pyridines has led to the development of more than 20 new agrochemicals with ISO common names, indicating their widespread acceptance and utility in the industry .
Pharmaceutical Industry
In the pharmaceutical sector, several drugs containing the trifluoromethylpyridine moiety have been approved, and many more are undergoing clinical trials . The unique physicochemical properties of the fluorine atom combined with the pyridine ring contribute to the biological activities of these compounds .
Synthesis of Fluazifop-butyl
This compound was the first herbicide to incorporate a trifluoromethylpyridine derivative, proving to be an effective growth inhibitor of perennial grass weeds . The use of 2,5-Dibromo-3-(trifluoromethyl)pyridine as a building block in its synthesis highlights its importance in the development of new herbicides .
Development of FDA-Approved Drugs
The trifluoromethyl group, a component of 2,5-Dibromo-3-(trifluoromethyl)pyridine , is found in many FDA-approved drugs over the past 20 years. These drugs cover a wide range of diseases and disorders, showcasing the compound’s versatility in medicinal chemistry .
Vapor-Phase Reactions
The compound’s derivatives are used in vapor-phase reactions, a method employed in various chemical syntheses. This application takes advantage of the compound’s stability and reactivity under gaseous conditions .
Organic Synthesis Intermediates
2,5-Dibromo-3-(trifluoromethyl)pyridine: serves as an intermediate in organic synthesis, facilitating the construction of complex molecules. Its reactivity allows for selective transformations, making it a valuable tool for chemists .
Material Science
In material science, the incorporation of fluorine atoms into organic compounds, such as 2,5-Dibromo-3-(trifluoromethyl)pyridine , has led to advances in the development of functional materials. These materials have unique properties that are useful in various applications .
Catalysis
The trifluoromethyl group in 2,5-Dibromo-3-(trifluoromethyl)pyridine is also significant in catalysis. It can influence the outcome of catalytic reactions, leading to more efficient and selective processes .
Mecanismo De Acción
Safety and Hazards
The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261 and P305+P351+P338 . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye .
Direcciones Futuras
Propiedades
IUPAC Name |
2,5-dibromo-3-(trifluoromethyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2Br2F3N/c7-3-1-4(6(9,10)11)5(8)12-2-3/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPJRLWMELJRXLB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1C(F)(F)F)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2Br2F3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00743940 | |
| Record name | 2,5-Dibromo-3-(trifluoromethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00743940 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.89 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-Dibromo-3-(trifluoromethyl)pyridine | |
CAS RN |
79623-39-5 | |
| Record name | 2,5-Dibromo-3-(trifluoromethyl)pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=79623-39-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,5-Dibromo-3-(trifluoromethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00743940 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



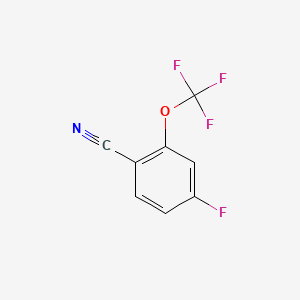

![3-[6-(1-Acetylpiperidin-3-yl)pyridin-2-yl]propanoic acid](/img/structure/B1401342.png)
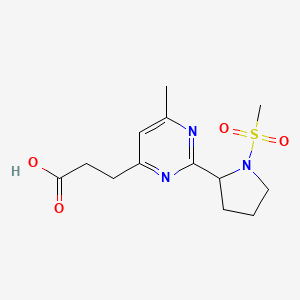
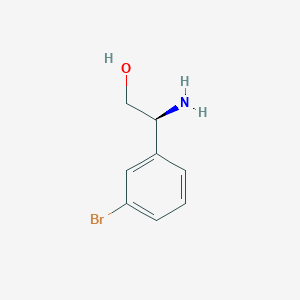

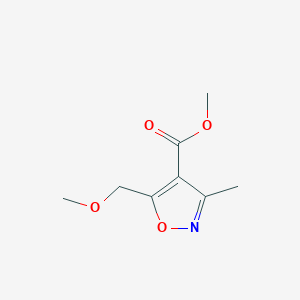
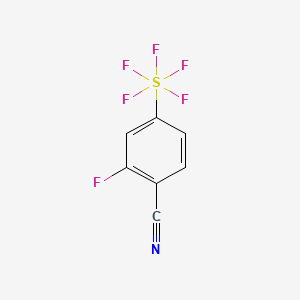

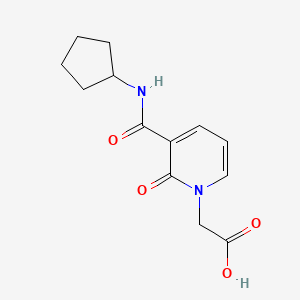
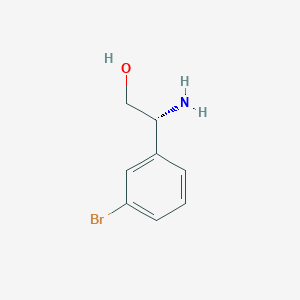
![3-[3-Fluoro-5-(trifluoromethoxy)phenyl]propionic acid](/img/structure/B1401353.png)
![3-[2-Fluoro-5-methyl-4-(trifluoromethyl)phenyl]propionic acid](/img/structure/B1401354.png)
